molecular formula C9H5FOS B15293515 7-Fluorobenzo[b]thiophene-4-carbaldehyde

7-Fluorobenzo[b]thiophene-4-carbaldehyde

Cat. No.: B15293515
M. Wt: 180.20 g/mol
InChI Key: COVNYKQMKWUNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorobenzo[b]thiophene-4-carbaldehyde is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[b]thiophene-4-carbaldehyde typically involves the fluorination of benzo[b]thiophene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzo[b]thiophene. The process includes halogenation, followed by formylation to introduce the aldehyde group at the desired position .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[b]thiophene-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[b]thiophene-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

7-fluoro-1-benzothiophene-4-carbaldehyde

InChI

InChI=1S/C9H5FOS/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H

InChI Key

COVNYKQMKWUNOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C=O)C=CS2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.